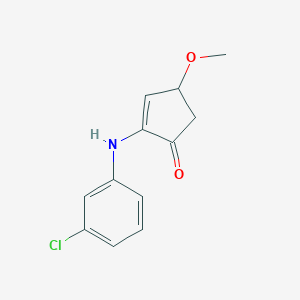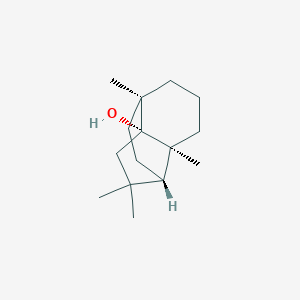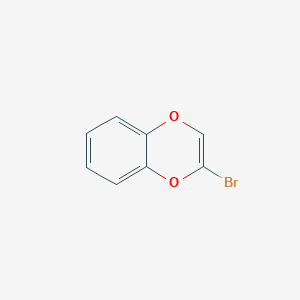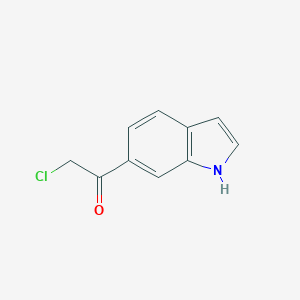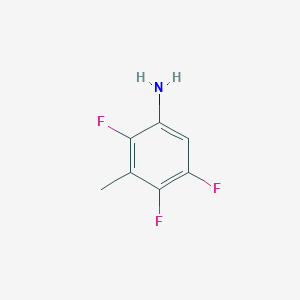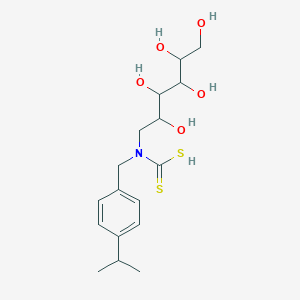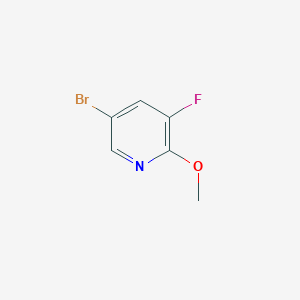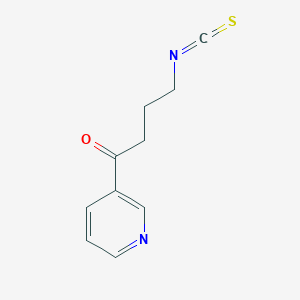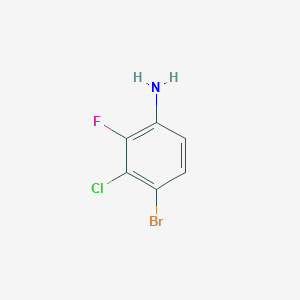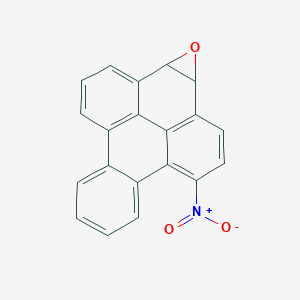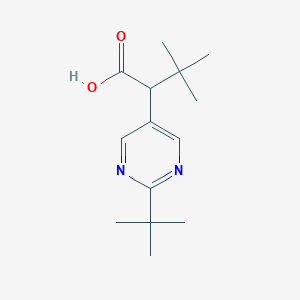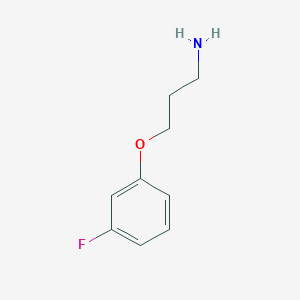![molecular formula C7H12Se B037751 (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene CAS No. 121887-63-6](/img/structure/B37751.png)
(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene, also known as CPSe, is a novel organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPSe belongs to the class of organoselenium compounds, which have been reported to possess antioxidant, anti-inflammatory, and antitumor properties.
Mécanisme D'action
The mechanism of action of (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene is not fully understood. However, several studies have suggested that (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and Nrf2 signaling pathways. (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene has also been reported to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, which play a crucial role in the pathogenesis of various diseases.
Effets Biochimiques Et Physiologiques
(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene has been reported to possess several biochemical and physiological effects. (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene has been reported to increase the activity of various antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT). (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene has also been reported to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to play a crucial role in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene has several advantages and limitations for lab experiments. (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene is a stable compound that can be easily synthesized and purified. (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene is also highly soluble in various organic solvents, which makes it easy to handle in lab experiments. However, (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene is a highly reactive compound that can easily undergo oxidation, which could affect its biological activity.
Orientations Futures
Several future directions can be explored for the development of (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene as a potential therapeutic agent. One possible direction is to investigate the potential of (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene in combination with other therapeutic agents for the treatment of various diseases. Another direction is to investigate the potential of (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene as a neuroprotective agent for the treatment of neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene and to identify its molecular targets.
Méthodes De Synthèse
(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene can be synthesized using various methods, including the reaction of cyclopentadiene with selenium powder in the presence of a catalyst, or by the reaction of cyclopentadiene with selenourea in the presence of a base. Several other methods have been reported for the synthesis of (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene, including the reaction of cyclopentadiene with selenophene, and the reaction of cyclopentadiene with diselenides.
Applications De Recherche Scientifique
(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene has been extensively investigated for its potential therapeutic applications. Several studies have reported that (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene possesses potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene has also been reported to possess antitumor properties, which make it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
121887-63-6 |
|---|---|
Nom du produit |
(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene |
Formule moléculaire |
C7H12Se |
Poids moléculaire |
175.14 g/mol |
Nom IUPAC |
(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene |
InChI |
InChI=1S/C7H12Se/c1-2-6-4-8-5-7(6)3-1/h6-7H,1-5H2/t6-,7-/m0/s1 |
Clé InChI |
DXVINJMFIFPFRM-BQBZGAKWSA-N |
SMILES isomérique |
C1C[C@H]2C[Se]C[C@@H]2C1 |
SMILES |
C1CC2C[Se]CC2C1 |
SMILES canonique |
C1CC2C[Se]CC2C1 |
Synonymes |
1H-Cyclopenta[c]selenophene,hexahydro-,trans-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



